molecular formula C11H8Cl2N2 B1272923 2-Benzyl-4,6-dichloropyrimidine CAS No. 3740-82-7

2-Benzyl-4,6-dichloropyrimidine

Cat. No. B1272923
CAS RN: 3740-82-7
M. Wt: 239.1 g/mol
InChI Key: ACEVCJQVGFNGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4,6-dichloropyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. The specific structure of 2-benzyl-4,6-dichloropyrimidine includes a benzyl group attached at the second position and two chlorine atoms at the fourth and sixth positions of the pyrimidine ring.

Synthesis Analysis

The synthesis of 2-benzyl-4,6-dichloropyrimidine derivatives can be achieved through various methods. One approach involves the reaction of benzyl- and phenyl-malonyl chlorides with organic thiocyanates to form 4,6-dichloropyrimidines directly . Another efficient synthesis method for related compounds is the reduction of 4,6-dichloro-5-nitro-2-(phenylthio)-pyrimidine with iron powder under mild conditions, which yields a library of drug-like small molecules .

Molecular Structure Analysis

The molecular structure of compounds related to 2-benzyl-4,6-dichloropyrimidine can be characterized by spectroscopic methods such as NMR, IR, and UV/Vis spectroscopy, as well as by X-ray diffraction techniques . These methods provide detailed information about the tautomeric forms, hydrogen bonding patterns, and overall molecular geometry, which are crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of 2-benzyl-4,6-dichloropyrimidine derivatives includes their ability to undergo various transformations. For instance, benzylation and nitrosation reactions have been performed on related pyrimidine compounds, leading to the formation of different polymorphs and isomers with distinct hydrogen bonding patterns . These reactions can significantly alter the physical and chemical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, including those similar to 2-benzyl-4,6-dichloropyrimidine, are influenced by their molecular structure. For example, the introduction of benzyl groups can affect the solubility, thermal stability, and optical properties of the compounds . The presence of chlorine atoms and other substituents can also impact the melting point, boiling point, and reactivity towards other chemicals.

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Syntheses : 2-Benzyl-4,6-dichloropyrimidine plays a crucial role in the synthesis of heterocyclic compounds. For instance, Al-Rawi, David, and Elvidge (1983) demonstrated that 4,6-dichloropyrimidines are directly formed from benzyl- and phenyl-malonyl chlorides with various organic thiocyanates (Al-Rawi, David, & Elvidge, 1983).

  • Synthesis of Drug-like Small Molecules : Rao et al. (2021) reported the synthesis of a small molecular library based on 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines, demonstrating the versatility of 2-Benzyl-4,6-dichloropyrimidine in creating diverse molecular structures (Rao, Reddy, Nagaraju, & Maddila, 2021).

Biological Activities and Applications

  • Inhibitors of Nitric Oxide Production : Jansa et al. (2015) found that certain pyrimidine derivatives, including 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines, significantly inhibited nitric oxide production in immune-activated cells (Jansa et al., 2015).

  • Anti-HIV Agents : Nawrozkij et al. (2008) identified a series of compounds derived from 2-Benzyl-4,6-dichloropyrimidine as potential anti-HIV-1 agents, highlighting its application in antiviral drug development (Nawrozkij et al., 2008).

  • Antitumor Activity : Grivsky et al. (1980) synthesized a compound using 2-Benzyl-4,6-dichloropyrimidine, which exhibited significant antitumor activity, particularly against the Walker 256 carcinosarcoma in rats (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

  • Herbicide Safening and Antifungal Activity : Zheng et al. (2018) discovered that N-(4,6-dichloropyrimidine-2-yl)benzamide showed a protective effect on metolachlor injury in rice seedlings and demonstrated improved antifungal activity against certain pathogens (Zheng et al., 2018).

Analytical Chemistry and Drug Development

  • LC-QTOF-MS/MS Method for Genotoxic Impurity Detection : Moorthy et al. (2022) developed a method using LC-QTOF-MS/MS for identifying and quantifying a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine, in pharmaceutical ingredients, highlighting the compound's role in quality control (Moorthy, Ali, & Reddy, 2022).

Advanced Materials and Macrostructures

  • Macrostructure Synthesis : Maes and Dehaen (2008) explored the use of dichloropyrimidine derivatives, including 2-Benzyl-4,6-dichloropyrimidine, in the synthesis of various macrostructures like functional porphyrinoids and heteracalix[n]arenes (Maes & Dehaen, 2008).

Safety And Hazards

The safety data sheet of 2-Benzyl-4,6-dichloropyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

2-benzyl-4,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-9-7-10(13)15-11(14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEVCJQVGFNGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379480
Record name 2-benzyl-4,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4,6-dichloropyrimidine

CAS RN

3740-82-7
Record name 2-benzyl-4,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyl-4,6-dichloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-4,6-dichloropyrimidine
Reactant of Route 2
Reactant of Route 2
2-Benzyl-4,6-dichloropyrimidine
Reactant of Route 3
2-Benzyl-4,6-dichloropyrimidine
Reactant of Route 4
Reactant of Route 4
2-Benzyl-4,6-dichloropyrimidine
Reactant of Route 5
Reactant of Route 5
2-Benzyl-4,6-dichloropyrimidine
Reactant of Route 6
Reactant of Route 6
2-Benzyl-4,6-dichloropyrimidine

Citations

For This Compound
2
Citations
A Opitz, W Sulger, E Daltrozzo… - Australian Journal of …, 2014 - CSIRO Publishing
An improved route to 2-substituted 6-hydroxy-[3H]-pyrimidin-4-ones 4 and to 2-substituted 4,6-dichloropyrimidines 5 is reported. Without using highly toxic reactants, compounds 4 can …
Number of citations: 1 www.publish.csiro.au
S Bátori, A Messmer - Journal of heterocyclic chemistry, 1994 - Wiley Online Library
New v‐triazolo[1,5‐α]‐ and v‐triazolo[1,5‐c]pyrimidinium salts 12a‐e, 13a‐c have been synthesized via oxidation (ie cyclodehydrogenation) of the appropriate pyrimidyl ketone …
Number of citations: 15 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.